molecular formula C16H14ClN3O2 B4502270 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4502270
M. Wt: 315.75 g/mol
InChI Key: NWEOPWSWKKVMCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aromatic amines . For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

Scientific Research Applications

Synthesis and Precursor Applications

  • A simple and high-yield synthesis method was developed for (S)-BZM and its derivatives, indicating the potential use of similar compounds as precursors for radiopharmaceuticals (Bobeldijk et al., 1990). This suggests that 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide could serve as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

Antimicrobial Activity

  • Some new 1H-benzimidazole-2-carboxamido derivatives demonstrated antimicrobial activity, suggesting that structurally similar compounds like 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide may also possess antibacterial or antifungal properties (Özden et al., 2011).

Anti-inflammatory and Analgesic Properties

  • Novel compounds derived from visnaginone and khellinone, structurally related to benzimidazoles, exhibited significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This suggests potential research avenues for 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide in developing new therapeutic agents.

Anticancer Evaluation

  • 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and showed in vitro anticancer activity, indicating the potential for benzimidazole derivatives in cancer research (Salahuddin et al., 2014).

Antihistaminic Agents

  • A series of 2-(4-substituted-1-piperazinyl)benzimidazoles was prepared and tested for H1-antihistaminic activity, suggesting a use for related compounds in the development of new antihistamines (Iemura et al., 1986).

Mechanism of Action

Target of Action

Similar compounds have been shown to have activity against certain kinases

Mode of Action

It is likely that it interacts with its targets in a manner similar to other benzamide derivatives, possibly through hydrogen bonding and hydrophobic interactions . The exact changes resulting from this interaction would depend on the specific target and are a subject of ongoing research.

Biochemical Pathways

Similar compounds have been shown to influence the activity of certain kinases , which play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and metabolism. The downstream effects of these changes would depend on the specific pathways in which the targets are involved.

Result of Action

Given its potential activity against certain kinases , it could influence various cellular processes, including cell proliferation, differentiation, and apoptosis

Properties

IUPAC Name

3-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-6-5-12(8-14(13)20-15)18-16(21)10-3-2-4-11(17)7-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEOPWSWKKVMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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